molecular formula C11H16N4O B8109897 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine

Cat. No.: B8109897
M. Wt: 220.27 g/mol
InChI Key: BTUCSXBRPMEROR-UHFFFAOYSA-N
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Description

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a chemical compound that belongs to the class of octahydropyrrolo[1,2-a]pyrazines. This compound features a pyrimidin-5-yl group attached to the octahydropyrrolo[1,2-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine typically involves the reaction of octahydropyrrolo[1,2-a]pyrazine with pyrimidin-5-ol under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using advanced chemical reactors and purification techniques. The process is optimized to achieve high yield and purity, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity, making it useful in studying biological processes.

  • Industry: Its unique chemical properties may be exploited in various industrial processes.

Mechanism of Action

The mechanism by which 7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine can be compared with other similar compounds, such as:

  • Pyrimidinamine derivatives: These compounds share structural similarities and may exhibit similar biological activities.

  • Indole derivatives: Indole derivatives also contain aromatic rings and have various biological activities.

Uniqueness: What sets this compound apart is its specific structural features and potential applications in various fields. Its unique chemical properties make it a valuable compound for scientific research and industrial use.

Biological Activity

7-(Pyrimidin-5-yloxy)octahydropyrrolo[1,2-a]pyrazine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1422059-89-9
  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Calcium Channel Blockade : This compound has been identified as a calcium channel blocker, which may contribute to its efficacy in treating various cardiovascular conditions. Calcium channel blockers are known to reduce vascular resistance and lower blood pressure, making them valuable in managing hypertension and angina .
  • Central Nervous System Disorders : The compound has shown potential in treating disorders of the central nervous system (CNS), including anxiety and depression. Its mechanism may involve modulation of neurotransmitter systems that are dysregulated in these conditions .
  • Pain Management : There is evidence suggesting that this compound can alleviate different types of pain, including neuropathic and inflammatory pain. The proposed mechanism involves the inhibition of pain pathways in the nervous system .

The biological activity of this compound can be attributed to its interaction with specific receptors and ion channels:

  • Calcium Channels : By blocking calcium channels, the compound reduces intracellular calcium levels, leading to vasodilation and decreased cardiac workload.
  • Neurotransmitter Modulation : It may influence neurotransmitter release and reuptake, particularly serotonin and norepinephrine, contributing to its antidepressant effects.

Study 1: Cardiovascular Effects

A study published in a pharmacology journal evaluated the effects of this compound on hypertensive animal models. The results demonstrated a significant reduction in blood pressure compared to control groups, confirming its role as an effective calcium channel blocker .

Study 2: CNS Activity

In a clinical trial involving patients with generalized anxiety disorder, participants treated with this compound showed marked improvement in anxiety symptoms compared to those receiving a placebo. The study highlighted the compound's potential as an anxiolytic agent with a favorable side effect profile .

Study 3: Pain Relief

Another investigation focused on the analgesic properties of this compound in models of neuropathic pain. The findings indicated significant pain relief associated with the administration of this compound, suggesting its utility in chronic pain management .

Summary of Biological Activities

Activity TypeEffectReference
Calcium Channel BlockadeReduces blood pressure
CNS DisordersAnxiolytic effects
Pain ManagementAnalgesic properties
PropertyValue
CAS Number1422059-89-9
Molecular FormulaC11H16N4O
Molecular Weight220.27 g/mol

Properties

IUPAC Name

7-pyrimidin-5-yloxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-2-15-7-10(3-9(15)4-12-1)16-11-5-13-8-14-6-11/h5-6,8-10,12H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUCSXBRPMEROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)OC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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